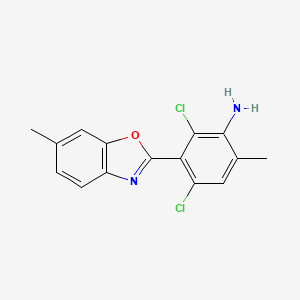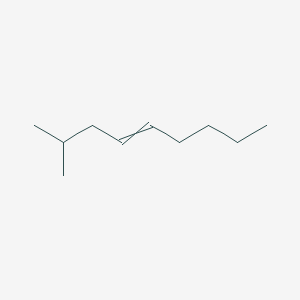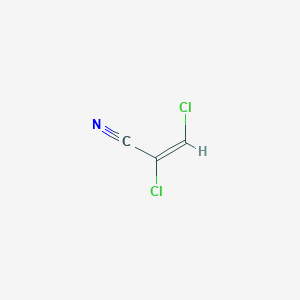![molecular formula C20H40N2O13S B13806674 (R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinine bisulfate heptahydrate is a crystalline compound derived from quinine, an alkaloid extracted from the bark of the cinchona tree. This compound is primarily known for its antimalarial properties and has been used in the treatment of malaria for centuries. Quinine bisulfate heptahydrate is also utilized in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine bisulfate heptahydrate is synthesized by reacting quinine with sulfuric acid in the presence of water. The reaction typically involves dissolving quinine in a suitable solvent, such as ethanol, and then adding sulfuric acid to form quinine bisulfate. The addition of water results in the formation of the heptahydrate form. The reaction conditions, including temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of quinine bisulfate heptahydrate follows a similar synthetic route but on a larger scale. The process involves the extraction of quinine from cinchona bark, followed by its conversion to quinine bisulfate through the addition of sulfuric acid. The resulting solution is then crystallized to obtain quinine bisulfate heptahydrate. The industrial process emphasizes efficiency, cost-effectiveness, and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Quinine bisulfate heptahydrate undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Substitution reactions involve replacing functional groups in the quinine molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Substituted quinine derivatives with altered functional groups.
Scientific Research Applications
Quinine bisulfate heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Employed in studies related to cell signaling and enzyme inhibition.
Medicine: Continues to be a critical antimalarial drug, especially in regions with chloroquine-resistant malaria strains.
Industry: Utilized in the production of tonic water and other beverages to impart a bitter taste
Mechanism of Action
The antimalarial activity of quinine bisulfate heptahydrate is primarily due to its ability to interfere with the malaria parasite’s ability to break down and digest hemoglobin. Quinine accumulates in the parasite’s food vacuole, where it inhibits heme polymerase, leading to the accumulation of toxic heme. This disrupts the parasite’s metabolic processes, ultimately leading to its death .
Comparison with Similar Compounds
Quinine Sulfate: Another salt form of quinine used for similar antimalarial purposes.
Quinidine: A stereoisomer of quinine used primarily as an antiarrhythmic agent.
Chloroquine: A synthetic derivative with a similar mechanism of action but different chemical structure.
Comparison:
Quinine Bisulfate Heptahydrate vs. Quinine Sulfate: Both compounds are effective antimalarials, but quinine bisulfate heptahydrate is often preferred for its solubility and stability.
Quinine Bisulfate Heptahydrate vs. Quinidine: While both share similar chemical structures, quinidine is more commonly used for cardiac arrhythmias rather than malaria.
Quinine Bisulfate Heptahydrate vs. Chloroquine: Chloroquine is a synthetic compound with a broader spectrum of activity but has faced significant resistance issues, unlike quinine
Quinine bisulfate heptahydrate remains a vital compound in both medical and scientific fields, offering unique properties and applications that continue to be explored and utilized.
Properties
Molecular Formula |
C20H40N2O13S |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate |
InChI |
InChI=1S/C20H24N2O2.H2O4S.7H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);7*1H2/t13-,14+,19+,20-;;;;;;;;/m1......../s1 |
InChI Key |
MMZACAMEMISONC-AXFKBYOFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@H]4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


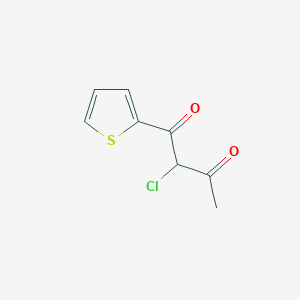
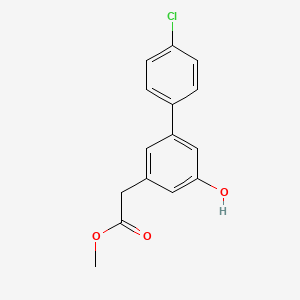
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)

![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)

![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)

![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
